molecular formula C10H17F3N2O2S B6444860 N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549010-63-9

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6444860
CAS No.: 2549010-63-9
M. Wt: 286.32 g/mol
InChI Key: DFIVQIMUACTRJH-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a trifluoroethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the cyclopropane ring confers steric rigidity. Sulfonamide groups are well-documented pharmacophores, often enhancing binding specificity and metabolic stability in drug candidates .

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2S/c11-10(12,13)7-15-5-1-2-8(6-15)14-18(16,17)9-3-4-9/h8-9,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIVQIMUACTRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidin-3-yl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent introduction of the trifluoroethyl group and cyclopropanesulfonamide moiety requires specific reagents and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatographic and spectroscopic analyses, are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoroethyl group, which can impact the reactivity and selectivity of the compound.

Common Reagents and Conditions: Oxidation reactions may involve reagents such as hydrogen peroxide or metal catalysts, while reduction reactions can be carried out using reducing agents like lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups. These products can be further utilized in various applications, such as the development of new pharmaceuticals or materials.

Scientific Research Applications

Chemistry: In the field of chemistry, N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide serves as a valuable intermediate for the synthesis of more complex molecules

Biology: Biologically, this compound has shown potential as a modulator of various biological targets. Its interaction with enzymes and receptors can lead to the development of new therapeutic agents for treating diseases.

Medicine: In medicine, this compound is being explored for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of pain management and inflammation.

Industry: Industrially, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's trifluoroethyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways and the desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

1-(2,2,2-Trifluoroethyl)piperidine (Compound A) : Lacks the sulfonamide group but shares the trifluoroethyl-piperidine scaffold.

Piperidine-based sulfonamides (e.g., N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-(1-methanesulfonyl-piperidin-4-yl)propionamide): Feature sulfonamide groups but differ in substituent placement and fluorination patterns .

Non-fluorinated piperidine sulfonamides: Used to isolate the effects of fluorine on physicochemical properties.

Table 1: Comparative Properties of Selected Analogs

Property Target Compound Compound A (Trifluoroethyl-piperidine) Piperidine Sulfonamide (e.g., ) Non-Fluorinated Analog
Molecular Weight (g/mol) ~300 (estimated) ~195 ~450 ~250
logP 1.8–2.5 (predicted) 1.2 2.9–3.5 1.0–1.5
pKa (piperidine N) ~7.5 (lowered by CF₃ group) ~8.2 ~7.0–7.8 ~9.0
Conformational Stability High (rigid cyclopropane) Moderate Moderate (flexible sulfonamide) Low
Metabolic Stability High (fluorine reduces oxidation) Moderate High (sulfonamide resistance) Low
Functional and Pharmacological Differences
  • Trifluoroethyl Group: The electron-withdrawing trifluoroethyl group in the target compound reduces the basicity of the piperidine nitrogen (pKa ~7.5 vs. ~9.0 in non-fluorinated analogs), enhancing membrane permeability and bioavailability . This contrasts with Compound A, which lacks the sulfonamide but shows similar pKa modulation .
  • This rigidity may also stabilize bioactive conformations, as seen in studies of sulfonamide-containing CNS agents .
  • Fluorine-Sulfonamide Synergy : The combination of fluorine and sulfonamide in the target compound likely synergizes to enhance metabolic stability and binding affinity. Fluorine’s inductive effects stabilize adjacent groups against enzymatic degradation, while the sulfonamide participates in hydrogen bonding with target proteins .
Research Findings and Trends
  • Conformational Studies : Computational analyses (e.g., ) reveal that sulfonamide substituents on piperidine rings adopt distinct low-energy conformations compared to amides or alkylamines. The target compound’s sulfonamide group may favor interactions with hydrophobic pockets in biological targets.
  • Fluorine Impact: Fluorinated analogs consistently demonstrate improved pharmacokinetic profiles over non-fluorinated versions, with ~20–30% higher oral bioavailability in rodent models .

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